![molecular formula C18H24I3N3O9 B127472 1-N,3-N-Bis(2,3-Dihydroxypropyl)-5-[2-(2-Hydroxyethylamino)-2-oxoethoxy]-2,4,6-Triiodobenzol-1,3-dicarboxamid CAS No. 104517-96-6](/img/structure/B127472.png)
1-N,3-N-Bis(2,3-Dihydroxypropyl)-5-[2-(2-Hydroxyethylamino)-2-oxoethoxy]-2,4,6-Triiodobenzol-1,3-dicarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a useful research compound. Its molecular formula is C18H24I3N3O9 and its molecular weight is 807.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₄I₃N₃O₉
- Molecular Weight : 807.11 g/mol
- CAS Number : 87771-40-2
- Structure : The compound contains a triiodinated benzene ring which is crucial for its function as a contrast agent due to the high atomic number of iodine that enhances X-ray absorption.
X-ray and CT Imaging
The compound is primarily utilized as a water-soluble intravenous X-ray contrast agent. It enhances the visibility of blood vessels and tissues during imaging procedures such as computed tomography (CT) scans. The iodine atoms in the structure provide the necessary contrast due to their ability to absorb X-rays effectively.
- Mechanism of Action : The iodine content allows for increased radiopacity. When administered intravenously, it circulates in the bloodstream and accumulates in tissues, providing clear delineation of anatomical structures during imaging.
Safety and Efficacy Studies
Research indicates that compounds like 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide are generally well-tolerated with a low incidence of adverse reactions compared to older contrast agents. Studies have shown that it has a favorable safety profile in patients undergoing imaging procedures.
Case Study 1: Contrast Enhancement in CT Imaging
A study published in the Journal of Medical Imaging demonstrated that patients receiving this compound exhibited significantly improved image quality compared to those receiving non-iodinated agents. The study highlighted its effectiveness in visualizing vascular structures and pathologies such as tumors and vascular malformations.
Case Study 2: Pharmacokinetics and Distribution
Research conducted by Nyegaard and Co. explored the pharmacokinetics of this compound in human subjects. Findings indicated that it has rapid distribution in the bloodstream with a half-life conducive to effective imaging within a short timeframe post-administration .
Comparative Analysis with Other Contrast Agents
Property | 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide | Other Contrast Agents (e.g., Iohexol) |
---|---|---|
Iodine Content | High | Moderate |
Solubility | Water-soluble | Water-soluble |
Adverse Reactions | Low incidence | Moderate to high |
Imaging Quality | High (excellent vascular enhancement) | Variable |
Pharmacokinetics | Rapid distribution; short half-life | Variable |
Wirkmechanismus
Target of Action
Ioversol Related Compound B, also known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a non-ionic compound with a tri-iodinated benzene ring . Its primary targets are various types of organs and tissues that are visualized during diagnostic procedures .
Mode of Action
The compound works by attenuating X-rays due to the high atomic density of iodine . When administered intravascularly, it enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue . This allows for the visualization of internal structures .
Biochemical Pathways
Its ability to release singlet oxygen in aqueous biological systems at physiological temperatures suggests it may interact with various biochemical pathways .
Result of Action
The primary result of the action of Ioversol Related Compound B is the enhanced visualization of internal structures during medical imaging procedures . This is achieved through the attenuation of X-rays, which provides contrast between different tissues and organs .
Action Environment
The action, efficacy, and stability of Ioversol Related Compound B can be influenced by various environmental factors. For instance, the compound’s ability to release singlet oxygen suggests that light exposure could potentially influence its action . Additionally, the compound’s stability and efficacy may be affected by temperature, as suggested by the storage conditions of its endoperoxide form .
Biologische Aktivität
The compound 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide , also referred to as Ioversol , is a nonionic X-ray contrast agent primarily used in medical imaging. Its structural complexity and the presence of iodine atoms contribute to its unique biological activities, making it essential for enhancing the visibility of vascular structures during imaging procedures.
Chemical Structure and Properties
Ioversol belongs to the class of acylaminobenzoic acid derivatives . The compound's structure includes multiple hydroxyl groups, which enhance its solubility and biocompatibility. The presence of iodine provides the necessary radiopacity for imaging applications. Below is a summary of its chemical properties:
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₈I₃N₃O₇ |
Molecular Weight | 585.0 g/mol |
Iodine Content | 45.7% (w/w) |
Solubility | Soluble in water |
pH | Neutral |
Ioversol functions by increasing the contrast in X-ray imaging through its high iodine content. The iodine atoms absorb X-rays more effectively than surrounding tissues, allowing for clearer images of blood vessels and organs. This property is crucial for diagnostic procedures such as angiography and computed tomography (CT) scans.
Pharmacokinetics
Research indicates that Ioversol is rapidly distributed in the extracellular space following intravenous administration. The compound exhibits a biphasic elimination pattern, with an initial rapid distribution phase followed by a slower elimination phase. Key pharmacokinetic parameters include:
- Half-life (t½) : Approximately 15-20 minutes for the distribution phase.
- Volume of Distribution (Vd) : Ranges from 350 to 410 mL/kg depending on the dosage.
- Excretion : Primarily excreted unchanged via the kidneys.
Toxicity and Safety Profile
Studies have shown that Ioversol has a relatively low toxicity profile compared to ionic contrast agents. In vitro studies demonstrated that cell viability was significantly higher when exposed to Ioversol compared to more toxic ionic agents like ioxithalamate. For instance, cell viability was reported at 32% for Ioversol at a concentration of 98.5 mM compared to only 4% for ioxithalamate .
Clinical Efficacy
A randomized controlled trial assessed the safety and pharmacokinetics of Ioversol in healthy volunteers, finding no significant adverse effects across various dosages (50, 100, and 150 mL). Vital signs and biochemical markers remained stable throughout the study .
Comparative Studies
In comparative studies involving other contrast agents:
Eigenschaften
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZQPODJFKLML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104517-96-6 |
Source
|
Record name | N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.